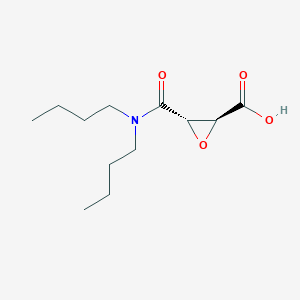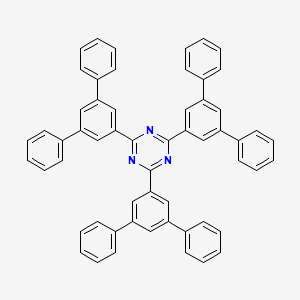
(2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato is a chiral epoxide derivative that has garnered interest in various fields of chemistry and biology. This compound is characterized by its unique oxirane ring and dibutylcarbamoyl group, which contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato typically involves the reaction of a suitable epoxide precursor with dibutylcarbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator, due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique reactivity and functional groups.
Wirkmechanismus
The mechanism of action of (2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The dibutylcarbamoyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato: The enantiomer of the compound, with similar chemical properties but different biological activities.
(2S,3S)-3-(Dimethylcarbamoyl)oxirane-2-carboxylato: A structurally related compound with a dimethylcarbamoyl group instead of a dibutylcarbamoyl group, leading to differences in reactivity and applications.
(2S,3S)-3-(Diethylcarbamoyl)oxirane-2-carboxylato: Another related compound with a diethylcarbamoyl group, which may exhibit distinct chemical and biological properties.
Uniqueness
(2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato is unique due to its specific combination of the oxirane ring and dibutylcarbamoyl group, which confer distinct reactivity and potential applications. Its chiral nature also adds to its uniqueness, as the enantiomers may exhibit different biological activities and selectivities.
Eigenschaften
CAS-Nummer |
646532-88-9 |
|---|---|
Molekularformel |
C12H21NO4 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
(2S,3S)-3-(dibutylcarbamoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-3-5-7-13(8-6-4-2)11(14)9-10(17-9)12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16)/t9-,10-/m0/s1 |
InChI-Schlüssel |
LMRFSBGUNMYXHS-UWVGGRQHSA-N |
Isomerische SMILES |
CCCCN(CCCC)C(=O)[C@@H]1[C@H](O1)C(=O)O |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C1C(O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{4-[2-(2-Chlorophenyl)ethenyl]piperidin-1-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B12587882.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzonitrile](/img/structure/B12587894.png)
![6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12587896.png)
![4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B12587904.png)
![5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide](/img/structure/B12587912.png)

![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12587923.png)
![4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B12587934.png)
![4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12587939.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-](/img/structure/B12587953.png)
